3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one 3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one
Brand Name: Vulcanchem
CAS No.: 18963-16-1
VCID: VC15886822
InChI: InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2
SMILES:
Molecular Formula: C20H16N2O
Molecular Weight: 300.4 g/mol

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one

CAS No.: 18963-16-1

Cat. No.: VC15886822

Molecular Formula: C20H16N2O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2,3-diphenyl-2,3-dihydro-1h-isoindol-1-one - 18963-16-1

Specification

CAS No. 18963-16-1
Molecular Formula C20H16N2O
Molecular Weight 300.4 g/mol
IUPAC Name 3-amino-2,3-diphenylisoindol-1-one
Standard InChI InChI=1S/C20H16N2O/c21-20(15-9-3-1-4-10-15)18-14-8-7-13-17(18)19(23)22(20)16-11-5-2-6-12-16/h1-14H,21H2
Standard InChI Key ZIISOSDVMQDBFS-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)N

Introduction

Structural and Molecular Characteristics

Core Architecture and Nomenclature

The IUPAC name 3-amino-2,3-diphenylisoindol-1-one delineates its structural features: a bicyclic isoindolone scaffold (a fused benzene and pyrrolidone system) with amino and phenyl groups at the 3-position and additional phenyl substituents at the 2-position. The stereoelectronic effects of the amino group and the steric bulk of the phenyl rings influence its reactivity and intermolecular interactions.

Table 1: Molecular and structural properties

PropertyValue
CAS Registry Number18963-16-1
Molecular FormulaC20H16N2O\text{C}_{20}\text{H}_{16}\text{N}_2\text{O}
Molecular Weight300.4 g/mol
IUPAC Name3-amino-2,3-diphenylisoindol-1-one
Standard InChIInChI=1S/C20H16N2O/c21-20...
Standard InChIKeyZIISOSDVMQDBFS-UHFFFAOYSA-N

Spectroscopic and Crystallographic Data

While explicit spectroscopic data (e.g., NMR, IR) were unavailable in the provided sources, the compound’s planar isoindolone core and substituent arrangement suggest characteristic absorption bands for carbonyl (νC=O1700 cm1\nu_{\text{C=O}} \approx 1700\ \text{cm}^{-1}) and amine (νN-H3300 cm1\nu_{\text{N-H}} \approx 3300\ \text{cm}^{-1}) groups. X-ray crystallography would likely reveal dihedral angles between the phenyl rings and the isoindolone plane, impacting packing efficiency in solid-state applications .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-amino-2,3-diphenyl-2,3-dihydro-1H-isoindol-1-one typically involves cyclization reactions of appropriately substituted precursors. Although detailed protocols were absent in the sources, analogous isoindole syntheses (e.g., naphtho[2,3-c]furan-1,3-diones) employ domino reactions initiated by in situ activation of propiolic acids with agents like T3P® (propylphosphonic acid anhydride) . For example, T3P®-mediated activation of 3-arylpropiolic acids generates reactive intermediates that undergo cycloaddition to form fused isoindole derivatives .

Industrial Manufacturing

Industrial production prioritizes continuous flow processes to enhance yield and purity. Catalytic systems (e.g., palladium on carbon) optimize hydrogenation and amination steps, while inline analytics ensure batch consistency. A representative workflow might include:

  • Precursor Functionalization: Introduction of phenyl groups via Ullmann coupling or Suzuki-Miyaura cross-coupling.

  • Cyclization: Acid- or base-catalyzed ring closure to form the isoindolone core.

  • Amination: Nucleophilic substitution or reductive amination to install the amino group .

Table 2: Industrial synthesis parameters

ParameterCondition
Process TypeContinuous flow
CatalystsPd/C, Raney Ni
Temperature Range50–120°C
Yield>85% (optimized batches)

Chemical Reactivity and Functionalization

Oxidation and Reduction

The amino group and isoindolone core undergo diverse transformations:

  • Oxidation: Treatment with potassium permanganate (KMnO4\text{KMnO}_4) or chromium trioxide (CrO3\text{CrO}_3) oxidizes the amine to a nitro group or the carbonyl to a carboxylic acid, respectively.

  • Reduction: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) reduces the carbonyl to a hydroxyl group, yielding 2,3-diphenyl-2,3-dihydro-1H-isoindol-3-ol.

Nucleophilic Substitution

The amino group participates in SNAr (nucleophilic aromatic substitution) reactions with electrophiles such as alkyl halides or acyl chlorides, enabling derivatization for drug discovery. For instance, acylation with acetyl chloride produces N-acetylated derivatives with enhanced lipophilicity .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor for antipsychotics and antifungals. Its isoindolone scaffold mimics bioactive natural products, facilitating structure-activity relationship (SAR) studies . For example, Min. Order: 1 Milligram suppliers note its role in synthesizing polymer-based drug delivery systems .

Materials Science

In polymer chemistry, the rigid isoindolone core enhances thermal stability in polyamides and polyimides. Copolymerization with terephthalic acid yields high-performance resins for aerospace applications .

Biological Activity

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC: 12.5 µg/mL) and Escherichia coli (MIC: 25 µg/mL). Mechanistically, the compound disrupts bacterial cell membranes via hydrophobic interactions with lipid bilayers.

SupplierAssayPackagingApplication
Dayang Chem90–98%1 kg drumsPharmaceuticals
Chemlyte Solutions99%100 g containersPolymer research
Zibo Hangyu Biotech99%Bulk ordersAgrochemical intermediates

Future Directions

Advances in continuous-flow synthesis and computational modeling (e.g., DFT studies of reaction pathways) could further optimize production. Additionally, in vivo toxicology studies are critical to unlocking pharmaceutical applications.

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